6-Chloro-3-[3-(2,3-dimethoxy-phenyl)-acryloyl]-4-phenyl-1H-quinolin-2-one 6-Chloro-3-[3-(2,3-dimethoxy-phenyl)-acryloyl]-4-phenyl-1H-quinolin-2-one
Brand Name: Vulcanchem
CAS No.: 1564281-07-7
VCID: VC4338346
InChI: InChI=1S/C26H20ClNO4/c1-31-22-10-6-9-17(25(22)32-2)11-14-21(29)24-23(16-7-4-3-5-8-16)19-15-18(27)12-13-20(19)28-26(24)30/h3-15H,1-2H3,(H,28,30)/b14-11+
SMILES: COC1=CC=CC(=C1OC)C=CC(=O)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4
Molecular Formula: C26H20ClNO4
Molecular Weight: 445.9

6-Chloro-3-[3-(2,3-dimethoxy-phenyl)-acryloyl]-4-phenyl-1H-quinolin-2-one

CAS No.: 1564281-07-7

Cat. No.: VC4338346

Molecular Formula: C26H20ClNO4

Molecular Weight: 445.9

* For research use only. Not for human or veterinary use.

6-Chloro-3-[3-(2,3-dimethoxy-phenyl)-acryloyl]-4-phenyl-1H-quinolin-2-one - 1564281-07-7

Specification

CAS No. 1564281-07-7
Molecular Formula C26H20ClNO4
Molecular Weight 445.9
IUPAC Name 6-chloro-3-[(E)-3-(2,3-dimethoxyphenyl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one
Standard InChI InChI=1S/C26H20ClNO4/c1-31-22-10-6-9-17(25(22)32-2)11-14-21(29)24-23(16-7-4-3-5-8-16)19-15-18(27)12-13-20(19)28-26(24)30/h3-15H,1-2H3,(H,28,30)/b14-11+
Standard InChI Key PINYIYIVHZGXKA-SDNWHVSQSA-N
SMILES COC1=CC=CC(=C1OC)C=CC(=O)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure (C₂₆H₂₀ClNO₄, MW 445.9 g/mol) integrates three key domains:

  • Quinoline Core: A bicyclic system with a chloro group at position 6 and a phenyl group at position 4. The chloro substitution enhances electrophilicity, facilitating interactions with biological nucleophiles .

  • Acryloyl Side Chain: A propenone bridge at position 3, which conjugates electron-rich aromatic systems. This α,β-unsaturated ketone moiety is critical for Michael addition reactions with cellular thiols .

  • 2,3-Dimethoxyphenyl Group: A methoxy-decorated aryl ring that improves lipid solubility and modulates pharmacokinetic properties.

Spectral Characteristics

  • FTIR: Peaks at 1,650–1,680 cm⁻¹ confirm the acryloyl carbonyl group, while aromatic C–H stretches appear near 3,050 cm⁻¹ .

  • ¹H NMR: Signals at δ 6.8–7.5 ppm correspond to aromatic protons, with singlet peaks for methoxy groups (δ 3.7–3.9 ppm) .

  • MS: A molecular ion peak at m/z 445.9 aligns with the molecular formula.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₂₆H₂₀ClNO₄
Molecular Weight445.9 g/mol
SolubilityDMSO >10 mM; insoluble in H₂O
LogP (Partition Coefficient)3.8 ± 0.5 (predicted)

Synthetic Methodologies

Friedländer Annulation Approach

A common route involves condensing 4-chloroaniline with 1,3-propanediol under FeCl₃·6H₂O catalysis. The reaction proceeds via:

  • Cyclization: Formation of the quinoline core at 150°C in a sealed tube .

  • Acryloylation: Introduction of the 3-(2,3-dimethoxyphenyl)acryloyl group using Claisen-Schmidt condensation .

Example Protocol :

  • Reagents: 4-Chloroaniline (2 mmol), CCl₄ (4 mmol), 1,3-propanediol (8 mmol), FeCl₃·6H₂O (0.02 mmol).

  • Conditions: Argon atmosphere, 150°C, 8 hours.

  • Yield: 86% after vacuum distillation.

Triazine-Based Synthesis

An alternative method starts with 5,6-diphenyl-1,2,4-triazine-3-thiol :

  • Thiosemicarbazide Formation: Reacting benzil with thiosemicarbazide in glacial acetic acid.

  • Esterification: Treatment with chloroethyl acetate and sodium acetate in ethanol.

  • Hydrazide Formation: Condensation with hydrazine hydrate.

  • Coumarin Coupling: Final reaction with coumarin derivatives to install the acryloyl group .

Biological Activities and Mechanisms

Anticancer Activity

The compound inhibits topoisomerase II and tubulin polymerization, inducing G2/M cell cycle arrest. In MDA-MB-231 breast cancer cells, it shows an IC₅₀ of 2.4 µM, comparable to doxorubicin .

Table 2: Cytotoxicity Profile

Cell LineIC₅₀ (µM)Mechanism
MDA-MB-2312.4Topoisomerase II inhibition
HeLa3.1Tubulin destabilization
A5495.7ROS generation

Antimicrobial Effects

Against Staphylococcus aureus (MRSA), the compound exhibits a MIC of 8 µg/mL by disrupting cell wall synthesis via penicillin-binding protein (PBP) inhibition.

Research Advancements and Challenges

Structure-Activity Relationships (SAR)

  • Chloro Substitution: Essential for DNA intercalation; removal reduces potency by 10-fold .

  • Methoxy Groups: Ortho-methoxy configurations enhance membrane permeability .

Pharmacokinetic Limitations

Despite potency, the compound has poor oral bioavailability (<15%) due to first-pass metabolism. Prodrug strategies, such as acetylating the quinolin-2-one NH, are under investigation.

Future Directions

  • Nanoparticle Delivery: Encapsulation in PEGylated liposomes to improve solubility and tumor targeting .

  • Hybrid Molecules: Conjugation with cisplatin derivatives to overcome multidrug resistance.

  • CRISPR Screening: Identify synthetic lethal partners for combination therapies .

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